Cas no 1261952-95-7 (2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid)

2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid
- 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%
- DTXSID50690096
- 1261952-95-7
- 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
- MFCD18320576
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- MDL: MFCD18320576
- インチ: InChI=1S/C15H13FO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(19-2)8-13(11)16/h3-8H,1-2H3,(H,17,18)
- InChIKey: TYIIHCKUKPEZDE-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)F)C(=O)O
計算された属性
- せいみつぶんしりょう: 260.08487243g/mol
- どういたいしつりょう: 260.08487243g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 46.5Ų
2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB327756-5g |
2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%; . |
1261952-95-7 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB327756-5 g |
2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%; . |
1261952-95-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acidに関する追加情報
Introduction to 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid (CAS No. 1261952-95-7)
2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 1261952-95-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This benzoic acid derivative features a unique structural configuration, incorporating both fluoro and methoxy substituents, which contribute to its distinct chemical properties and potential biological activities. The compound's molecular structure, characterized by a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a methoxy group, along with a methyl group at the 6-position of the benzoic acid core, makes it a subject of interest for synthetic chemists and medicinal researchers.
The synthesis of 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group at the 2-position of the phenyl ring is particularly noteworthy, as fluorine atoms are known to modulate the electronic properties of aromatic systems, influencing both metabolic stability and binding affinity to biological targets. Similarly, the methoxy group at the 4-position enhances lipophilicity while maintaining metabolic tolerance, making this compound an attractive candidate for further exploration in drug discovery.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their prevalence in active pharmaceutical ingredients (APIs) across various therapeutic categories. The presence of fluorine in 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid not only improves pharmacokinetic properties but also contributes to its potential role as an intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds with enhanced efficacy and reduced side effects in preclinical models.
One of the most compelling aspects of 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid is its versatility in medicinal chemistry applications. The compound's benzoic acid core is a well-established pharmacophore found in numerous drugs, including nonsteroidal anti-inflammatory agents (NSAIDs) and anticonvulsants. By modifying this core with fluoro and methoxy groups, chemists can fine-tune its interactions with biological targets, such as enzymes and receptors. This approach has led to several promising candidates entering clinical trials for conditions ranging from pain management to neurodegenerative disorders.
Recent studies have highlighted the potential of fluorinated benzoic acids as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structural motif present in 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid mimics natural substrates of COX enzymes while introducing modifications that enhance binding affinity. Preliminary computational studies suggest that the fluoro group at the 2-position facilitates optimal positioning within the enzyme's active site, potentially leading to more potent inhibition compared to non-fluorinated analogs.
The impact of fluorine substitution on metabolic stability has also been extensively studied. In drug development, maintaining metabolic stability is critical to ensure prolonged half-life and bioavailability. The electron-withdrawing nature of fluorine can influence reaction rates at adjacent positions, making it possible to design molecules that resist rapid degradation by liver enzymes such as cytochrome P450 (CYP450). This characteristic is particularly valuable for 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid, as it may contribute to improved pharmacokinetic profiles when incorporated into larger drug molecules.
Beyond its applications in drug discovery, 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid has shown promise as a key intermediate in materials science research. Fluorinated aromatic compounds are widely used in liquid crystals, organic electronics, and advanced polymers due to their thermal stability and unique electronic properties. The structural rigidity provided by the benzoic acid backbone combined with the electron-deficient nature of fluorine makes this compound a candidate for developing novel functional materials with applications in optoelectronics and nanotechnology.
The synthesis and characterization of 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid have been refined through advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques. These innovations have enabled researchers to produce complex fluorinated derivatives with high enantiomeric purity, which is essential for evaluating their biological activity without interference from racemic impurities. Such progress underscores the importance of well-defined intermediates like this benzoic acid derivative in modern chemical synthesis.
As research continues to uncover new therapeutic targets and synthetic strategies, compounds like 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic Acid are expected to play an increasingly pivotal role in pharmaceutical development pipelines. Their unique structural features offer opportunities for innovation across multiple disciplines, from small molecule drug design to advanced material engineering. By leveraging cutting-edge synthetic techniques and computational modeling, scientists are poised to unlock even greater potential from these versatile chemical entities.
In conclusion,CAS No. 1261952-95-7, corresponding to 2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoicAcid, stands as a testament to the ingenuity of modern organic chemistry. Its combination of structural complexity and functional diversity makes it a valuable asset for researchers striving to develop next-generation therapeutics and materials. As scientific understanding evolves,this compound will undoubtedly continue to inspire new discoveries,driving progress across academia,industry,and beyond.
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